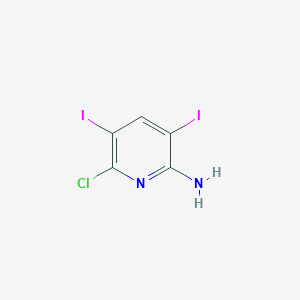

6-Chloro-3,5-diiodopyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-3,5-diiodopyridin-2-amine is a halogenated pyridine derivative with the molecular formula C5H3ClI2N2 and a molecular weight of 380.35 g/mol . This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 3rd, 5th positions of the pyridine ring, respectively. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

The synthesis of 6-Chloro-3,5-diiodopyridin-2-amine typically involves halogenation reactions. One common method starts with 2-aminopyridine as the precursor. The process involves chlorination followed by iodination under controlled conditions. The reaction conditions often require the use of specific solvents and catalysts to ensure the selective introduction of chlorine and iodine atoms at the desired positions on the pyridine ring . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

6-Chloro-3,5-diiodopyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and organometallic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with strong oxidizing agents can lead to the formation of pyridine N-oxides.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Aplicaciones Científicas De Investigación

6-Chloro-3,5-diiodopyridin-2-amine is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies due to its ability to interact with biological macromolecules.

Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals

Mecanismo De Acción

The mechanism of action of 6-Chloro-3,5-diiodopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms on the pyridine ring enhance its binding affinity to these targets, facilitating the formation of stable complexes. This interaction can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparación Con Compuestos Similares

6-Chloro-3,5-diiodopyridin-2-amine can be compared with other halogenated pyridine derivatives, such as:

3,5-Diiodopyridin-2-amine: Lacks the chlorine atom, which may result in different reactivity and binding properties.

6-Chloro-2-aminopyridine: Lacks the iodine atoms, which affects its chemical behavior and applications.

3,5-Dichloropyridin-2-amine: Contains chlorine atoms instead of iodine, leading to variations in its chemical and biological properties.

The unique combination of chlorine and iodine atoms in this compound imparts distinct reactivity and binding characteristics, making it valuable for specific research and industrial applications.

Actividad Biológica

6-Chloro-3,5-diiodopyridin-2-amine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by the presence of chlorine and iodine substituents, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

The molecular formula of this compound is C5H4ClI2N. Its structure enables interactions with biological targets through hydrogen bonding and halogen bonding, which can influence enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the halogen atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors involved in various signaling pathways.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, a study reported an IC50 value of approximately 23 nM against LS174T human colorectal carcinoma cells, indicating potent inhibition of WNT pathway activity driven by β-catenin mutations .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to fully characterize its spectrum of antimicrobial action.

Pharmacokinetics

Pharmacokinetic profiling is crucial for understanding the therapeutic potential of this compound. Table 1 summarizes key pharmacokinetic parameters observed in animal models:

| Species | Clearance (Cl) L/h/kg | Liver Blood Flow (LBF) % | Volume of Distribution (Vd) L/kg | Bioavailability (F) % | Half-life (t1/2) h |

|---|---|---|---|---|---|

| Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |

| Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |

| Dog | 0.84 | 33 | 0.74 | 126 | 0.70 |

| Human Prediction | ∼0.88 | ∼76 | ∼0.85 | ∼70 | ∼0.70 |

This table indicates that while the compound shows moderate clearance in mice and rats, it is predicted to have high clearance in humans due to significant liver blood flow.

Case Studies

Several case studies have highlighted the compound's potential applications:

- Colorectal Cancer : A study demonstrated that treatment with this compound led to reduced WNT signaling in LS174T cells, suggesting its utility in targeting WNT-dependent cancers .

- Drug Development : Ongoing research aims to optimize this compound's structure to enhance its bioavailability and reduce clearance rates in humans while maintaining its efficacy against cancer cells.

Propiedades

IUPAC Name |

6-chloro-3,5-diiodopyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMVLZSENUEPBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)Cl)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClI2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.